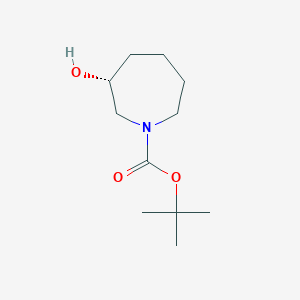

(R)-Tert-butyl 3-hydroxyazepane-1-carboxylate

Description

(R)-Tert-butyl 3-hydroxyazepane-1-carboxylate is a chiral azepane derivative characterized by a seven-membered ring structure with a tert-butyl carbamate group at position 1 and a hydroxyl group at position 3 in the (R)-configuration. The tert-butyl group enhances steric protection of the carbamate moiety, improving metabolic stability, while the hydroxyl group at position 3 may participate in hydrogen bonding, affecting solubility and target interactions.

Properties

IUPAC Name |

tert-butyl (3R)-3-hydroxyazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(13)8-12/h9,13H,4-8H2,1-3H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXNIRRSRXUTCK-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@H](C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Tert-butyl 3-hydroxyazepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl chloroformate and a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high yield and purity. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of ®-Tert-butyl 3-hydroxyazepane-1-carboxylate may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often incorporating continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

®-Tert-butyl 3-hydroxyazepane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

®-Tert-butyl 3-hydroxyazepane-1-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-Tert-butyl 3-hydroxyazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved in its action are studied to understand its effects at the molecular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (R)-Tert-butyl 3-hydroxyazepane-1-carboxylate with two structurally related compounds: tert-butyl 6-hydroxy-2-oxo-azepane-1-carboxylate () and tert-butyl (6R)-3,3-difluoro-6-hydroxy-azepane-1-carboxylate ().

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| (R)-Tert-butyl 3-hydroxyazepane-1-carboxylate | 3-OH (R-configuration) | C₁₁H₂₁NO₃ | 215.28 | Chiral hydroxyl at position 3; no halogen or oxo groups; moderate polarity. |

| tert-butyl 6-hydroxy-2-oxo-azepane-1-carboxylate | 6-OH, 2-oxo | C₁₁H₁₉NO₄ | 229.27 | Oxo group increases polarity; hydroxyl at position 6 alters H-bonding sites. |

| tert-butyl (6R)-3,3-difluoro-6-hydroxy-azepane-1-carboxylate | 3,3-diF, 6-OH (R-configuration) | C₁₁H₁₉F₂NO₃ | 251.27 | Fluorine atoms enhance lipophilicity; stereochemistry at position 6 (R). |

Structural and Functional Differences

- Hydroxyl Position : The target compound’s hydroxyl group at position 3 may facilitate intramolecular hydrogen bonding with the carbamate, stabilizing a specific ring conformation. In contrast, the 6-hydroxyl analog () likely exhibits different intermolecular interactions due to spatial separation from the carbamate .

- This could reduce membrane permeability compared to the target compound .

- However, the stereochemical inversion (R-configuration at position 6 vs. position 3 in the target) may alter enantioselective binding in biological systems .

Research Implications

- Drug Design : The target compound’s 3-hydroxyl group positions it as a candidate for targeting polar binding pockets in enzymes or receptors. In contrast, the difluoro analog’s lipophilicity makes it suitable for CNS-targeted therapies .

- Synthetic Utility : The oxo-containing analog () could serve as a precursor for further functionalization via reductive amination or nucleophilic addition .

Biological Activity

(R)-Tert-butyl 3-hydroxyazepane-1-carboxylate is a chiral compound with significant potential in medicinal chemistry, primarily due to its unique structural features that facilitate interactions with biological targets. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₂₁NO₃

- Molecular Weight : 215.29 g/mol

- Structural Features : The compound includes a tert-butyl ester group, a hydroxyl group, and an azepane ring, which enhance its reactivity and biological interactions.

The presence of the hydroxyl group allows for hydrogen bonding, while the azepane ring contributes to the compound's conformational flexibility, enabling it to interact with various enzymes and receptors effectively.

The biological activity of (R)-tert-butyl 3-hydroxyazepane-1-carboxylate is attributed to several mechanisms:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity.

- Hydrophobic Interactions : The tert-butyl group increases lipophilicity, enhancing membrane permeability and facilitating drug absorption.

- Enzyme Interaction : Studies indicate that this compound can modulate the activity of specific enzymes, potentially leading to therapeutic effects in various biological pathways.

Biological Activity and Therapeutic Potential

Research has highlighted various aspects of (R)-tert-butyl 3-hydroxyazepane-1-carboxylate's biological activity:

- Inhibition Studies : In vitro studies have shown that similar azepane derivatives exhibit selective inhibition of certain kinases. For instance, an isomer demonstrated a 78% inhibition of TAK1 kinase activity, suggesting that (R)-tert-butyl 3-hydroxyazepane-1-carboxylate could be explored for similar inhibitory effects .

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Inhibition (%) | Target Kinase | Reference |

|---|---|---|---|

| (R)-Tert-butyl 3-hydroxyazepane-1-carboxylate | TBD | TBD | |

| (S)-Tert-butyl 3-hydroxyazepane-1-carboxylate | 58 | TAK1 | |

| Tert-butyl 4-hydroxyazepane-1-carboxylate | TBD | TBD |

- Case Studies : Research indicates that modifications in the azepane ring structure can significantly alter biological activity. For example, changing the position of the hydroxyl group affects pharmacological profiles, highlighting the importance of structural optimization in drug development .

Applications in Drug Discovery

(R)-Tert-butyl 3-hydroxyazepane-1-carboxylate serves as a lead compound for drug discovery due to its favorable interactions with biological targets. Its ability to influence enzyme activity positions it as a candidate for further development in treating conditions related to kinase dysregulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.